BET Bromodomain Affinity: 3,5-Dimethylisoxazole Moiety as an Acetyl-Lysine Bioisostere
The 3,5-dimethylisoxazole moiety, from which this compound is derived, functions as an acetyl-lysine (KAc) bioisostere and is a key pharmacophore for targeting BET bromodomains. Optimization of compounds built on this core, such as compound 4d, has resulted in defined potency against the BRD4(1) bromodomain. The structure-activity relationship is highly specific, with the 3-methyl group being identified as essential for affinity [1].
| Evidence Dimension | Inhibitory potency against BRD4(1) bromodomain |
|---|---|
| Target Compound Data | IC50 < 5 μM (for optimized derivative 4d, which contains the 3,5-dimethylisoxazole core) |
| Comparator Or Baseline | 3,5-Dimethylisoxazole derivatives with modified 3-methyl group |
| Quantified Difference | Significant loss of affinity when the 3-methyl group is modified or replaced (data not quantified in a single direct comparison but established through SAR analysis) |
| Conditions | Biochemical assay for BRD4(1) bromodomain binding |
Why This Matters
This defines the 3,5-dimethylisoxazole core as a critical, non-redundant scaffold for achieving sub-micromolar potency against a key epigenetic target, differentiating it from other simple isoxazole amines.
- [1] Hewings, D. S. (2014). Developing inhibitors of bromodomain-histone interactions (Doctoral dissertation, University of Oxford). View Source
